6-(4-fluorophenyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one

Kinase Inhibition GPCR Modulation Structure-Activity Relationship

6-(4-fluorophenyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one is a fluorinated dihydropyrimidinone (DHPM) derivative featuring a 4-fluorophenyl group at the 6-position and a pyrrolidinyl-acetyl substituent at the N3 position. The dihydropyrimidinone core is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition and GPCR modulation, and the specific substitution pattern of this compound is designed to enhance binding affinity and metabolic stability compared to unsubstituted or differently substituted DHPM analogs.

Molecular Formula C16H16FN3O2
Molecular Weight 301.31 g/mol
CAS No. 1058500-63-2
Cat. No. B6541967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-fluorophenyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one
CAS1058500-63-2
Molecular FormulaC16H16FN3O2
Molecular Weight301.31 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F
InChIInChI=1S/C16H16FN3O2/c17-13-5-3-12(4-6-13)14-9-15(21)20(11-18-14)10-16(22)19-7-1-2-8-19/h3-6,9,11H,1-2,7-8,10H2
InChIKeyLCLFVMVMLMXXGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Fluorophenyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one (CAS 1058500-63-2): Core Scaffold and Procurement Context


6-(4-fluorophenyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one is a fluorinated dihydropyrimidinone (DHPM) derivative featuring a 4-fluorophenyl group at the 6-position and a pyrrolidinyl-acetyl substituent at the N3 position [1]. The dihydropyrimidinone core is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition and GPCR modulation, and the specific substitution pattern of this compound is designed to enhance binding affinity and metabolic stability compared to unsubstituted or differently substituted DHPM analogs [1].

Why Generic Substitution Fails: The Unique Spatial and Electronic Signature of 6-(4-Fluorophenyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one


Generic substitution within the dihydropyrimidinone class is unreliable due to the profound impact of N3-substitution on target binding and pharmacokinetics. The N3-(2-oxo-2-(pyrrolidin-1-yl)ethyl) group in CAS 1058500-63-2 introduces a specific hydrogen-bond acceptor/donor pharmacophore and a conformationally flexible pyrrolidine ring, which are absent in simpler N3-alkyl or N3-benzyl analogs [1][2]. This distinct spatial and electronic profile means that even closely related compounds, such as the N3-(2-fluorobenzyl) analog (CAS 1105236-06-3), cannot be assumed to exhibit the same target engagement or selectivity profile, as demonstrated by the divergent activity of similar DHPM derivatives in kinase inhibition studies [2].

Quantitative Differentiation Evidence for 6-(4-Fluorophenyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one


N3 Substitution: Pyrrolidinyl-Acetyl vs. Fluorobenzyl in DHPM Scaffolds

The target compound's N3-(2-oxo-2-(pyrrolidin-1-yl)ethyl) substituent provides a distinct hydrogen-bonding profile and increased topological polar surface area (tPSA) compared to the N3-(2-fluorobenzyl) analog CAS 1105236-06-3. Class-level SAR suggests the pyrrolidinyl-acetyl group can enhance binding to kinase hinge regions, but no direct comparative data is available [1][2].

Kinase Inhibition GPCR Modulation Structure-Activity Relationship

Kinase Inhibition Potential: Dihydropyrimidinone Core with Pyrrolidine Extension

Dihydropyrimidinone derivatives with a pyrrolidine moiety have demonstrated potent inhibition of dihydroorotate dehydrogenase (DHODH) in related series (e.g., IC50 values of 56-178 nM in Plasmodium falciparum DHODH assays) [1]. While direct data for CAS 1058500-63-2 is not publicly available, the presence of the pyrrolidinyl-acetyl group positions it as a potential DHODH inhibitor comparable to these leads. In contrast, simple 6-(4-fluorophenyl)-3,4-dihydropyrimidin-4-one (CAS 85979-57-3), lacking the N3 substituent, is not reported to have DHODH activity.

Anticancer Kinase Profiling DHODH Inhibition

Metabolic Stability: Fluorophenyl and Pyrrolidine Synergy

The 4-fluorophenyl group is a well-known metabolic blocking strategy against CYP450-mediated oxidation. In combination with the N3-pyrrolidinyl-acetyl group, which introduces steric hindrance, the target compound is expected to exhibit improved microsomal stability compared to unsubstituted phenyl or N3-methyl analogs. A related dihydropyrimidinone series showed a >2-fold increase in half-life in human liver microsomes when a 4-fluorophenyl group was introduced . Direct data for CAS 1058500-63-2 is unavailable.

Drug Metabolism CYP450 Microsomal Stability

Physicochemical Property Differentiation: cLogP and Solubility

The target compound's calculated partition coefficient (cLogP) is estimated at 1.9, which is significantly lower than that of the N3-(2-fluorobenzyl) analog (cLogP = 2.8) [1][2]. This lower lipophilicity, driven by the polar pyrrolidinone moiety, suggests improved aqueous solubility, which is critical for in vitro assay reproducibility and formulation for in vivo studies.

Lipophilicity Aqueous Solubility Lead Optimization

Optimal Research and Procurement Application Scenarios for 6-(4-Fluorophenyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one


Kinase Inhibitor Lead Optimization Programs

This compound is ideally suited as a starting point or advanced intermediate for programs targeting kinases or DHODH, where the pyrrolidinyl-acetyl group can be leveraged to probe the ribose-binding pocket or solvent-exposed region. Its distinct chemotype compared to simple N3-alkyl DHPMs justifies synthesis and evaluation as part of a patent-breaking strategy [see Section 3, Evidence 2].

CNS Drug Discovery Requiring Controlled Lipophilicity

With its lower cLogP (~1.9) compared to more lipophilic DHPM analogs, this compound is a better candidate for CNS targets where excessive lipophilicity leads to high tissue binding and promiscuity. Researchers can prioritize this scaffold for CNS kinase targets (e.g., GSK-3β, CDK5) [see Section 3, Evidence 4].

Metabolic Stability Screening Cascades

The 4-fluorophenyl group, combined with the steric pyrrolidine, makes this compound a valuable tool for validating in silico metabolic stability predictions. Its anticipated superior microsomal stability can be benchmarked against non-fluorinated or N3-methyl analogs to establish structure-stability relationships [see Section 3, Evidence 3].

Chemical Probe Development for Target Validation

The unique N3 substituent provides a vector for further functionalization (e.g., biotinylation, fluorophore conjugation) without altering the core pharmacophore. This makes it a versatile scaffold for generating chemical probes to validate novel targets identified in phenotypic screens [see Section 3, Evidence 1].

Quote Request

Request a Quote for 6-(4-fluorophenyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.